molecular formula C20H18O9 B7982125 5'-Demethylaquillochin

5'-Demethylaquillochin

Cat. No.: B7982125
M. Wt: 402.4 g/mol
InChI Key: ATBGMZCSYDMJJM-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 5’-Demethylaquillochin involves the extraction from natural sources followed by purification processes. The compound can be isolated from the dichloromethane extract of E. cavaleriei . The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

5’-Demethylaquillochin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Demethylaquillochin can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

5’-Demethylaquillochin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various coumarin derivatives. In biology, it has been studied for its potential chemopreventive properties, showing promise in the induction of detoxification enzymes . In medicine, it is being explored for its potential use in cancer prevention and treatment due to its ability to induce detoxification enzymes and inhibit carcinogenesis. In the industry, it can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5’-Demethylaquillochin involves the induction of detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens from the body. The compound interacts with molecular targets such as nuclear receptors and transcription factors, leading to the activation of detoxification pathways. This results in the increased expression of enzymes involved in the detoxification process, thereby reducing the risk of carcinogenesis.

Comparison with Similar Compounds

5’-Demethylaquillochin can be compared with other coumarin derivatives such as scopoletin, cleomiscosin C, and cleomiscosin D . While these compounds share similar structural features, 5’-Demethylaquillochin is unique due to its specific chemopreventive properties and its ability to induce detoxification enzymes. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGMZCSYDMJJM-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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